molecular formula C19H22N4O B11017400 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide

Cat. No.: B11017400
M. Wt: 322.4 g/mol
InChI Key: VUHPAJFFZUOXOB-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide is a chemical compound of significant interest in pharmacological research, primarily recognized for its potent and selective inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. The compound functions by competitively binding to the ATP-binding pocket of the FGFR enzymes, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation. This mechanism underpins its primary research application in the investigation of FGFR-driven oncogenesis, making it a valuable tool compound for studying cancers characterized by FGFR amplifications, mutations, or fusions , including subtypes of breast, bladder, and lung cancers. Beyond oncology, its utility extends to basic biomedical research for elucidating the fundamental roles of FGF/FGFR signaling in developmental biology, angiogenesis, and tissue repair processes . The benzimidazole core structure is a common pharmacophore in kinase inhibitor design, contributing to the molecule's specific binding affinity and metabolic stability. Researchers utilize this compound extensively in in vitro cell-based assays to assess proliferation and apoptosis, and in in vivo xenograft models to evaluate antitumor efficacy, providing critical preclinical data for target validation and drug discovery efforts.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H22N4O/c1-14(2)13-23-17-9-4-3-7-15(17)22-18(23)10-12-21-19(24)16-8-5-6-11-20-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)

InChI Key

VUHPAJFFZUOXOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole moiety is synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl precursors. A typical protocol involves reacting o-phenylenediamine with a carboxylic acid derivative (e.g., formic acid or trimethyl orthoformate) under reflux in hydrochloric acid (HCl). For example:

o-phenylenediamine+HCOOHHCl, Δ1H-benzimidazole+H2O\text{o-phenylenediamine} + \text{HCOOH} \xrightarrow{\text{HCl, Δ}} 1H\text{-benzimidazole} + \text{H}_2\text{O}

This step achieves yields of 70–85%, with purification via recrystallization in ethanol. Modifications, such as using microwave-assisted synthesis, reduce reaction times from hours to minutes.

Alkylation at the 1-Position

Introducing the 2-methylpropyl (isobutyl) group at the benzimidazole’s 1-position requires selective N-alkylation. The benzimidazole is treated with 1-bromo-2-methylpropane in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C:

Benzimidazole+(CH3)2CHCH2BrNaH, DMF1-(2-methylpropyl)-1H-benzimidazole\text{Benzimidazole} + \text{(CH}3\text{)}2\text{CHCH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} 1\text{-(2-methylpropyl)-1H-benzimidazole}

This reaction typically proceeds with 65–75% yield, requiring careful exclusion of moisture to prevent hydrolysis. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the alkylated product.

Amide Bond Formation with Pyridine-2-carboxylic Acid

The final step couples the ethylamine intermediate with pyridine-2-carboxylic acid using carbodiimide-based coupling agents. For instance, reacting 2-(2-aminoethyl)-1-(2-methylpropyl)-1H-benzimidazole with pyridine-2-carbonyl chloride in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) at 0–5°C achieves 70–80% yield:

2-(2-Aminoethyl)-1-(2-methylpropyl)-1H-benzimidazole+ClC(O)C5H4NDIPEA, DCMN-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethylpyridine-2-carboxamide\text{2-(2-Aminoethyl)-1-(2-methylpropyl)-1H-benzimidazole} + \text{ClC(O)C}5\text{H}4\text{N} \xrightarrow{\text{DIPEA, DCM}} \text{this compound}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzimidazole cyclization : Polar protic solvents (e.g., HCl/ethanol) enhance cyclization efficiency, while elevated temperatures (80–100°C) accelerate reaction kinetics.

  • Alkylation : Anhydrous DMF maximizes nucleophilicity of the benzimidazole nitrogen, whereas temperatures above 70°C risk decomposition.

  • Amide coupling : Low-temperature conditions (0–5°C) minimize side reactions during acyl chloride activation.

Catalysts and Reagents

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 10–15% in biphasic systems.

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances amide bond formation efficiency to >90% in some protocols.

Purification and Characterization Techniques

Chromatographic Methods

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves intermediates with >95% purity.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) confirm final product homogeneity.

Spectroscopic Analysis

  • NMR : 1^1H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 8.50 (d, J = 4.8 Hz, pyridine-H), 7.75–7.15 (m, benzimidazole-H).

  • Mass spectrometry : ESI-MS m/z 323.4 [M+H]+^+ corroborates the molecular formula C₁₉H₂₂N₄O.

Challenges in Synthesis and Industrial Scalability

Regioselectivity Issues

Competing alkylation at the benzimidazole’s 3-position necessitates rigorous stoichiometric control. Patent WO2014188453A2 highlights the use of bulky bases (e.g., potassium tert-butoxide) to favor 1-substitution.

Scalability Limitations

  • Amide coupling : Large-scale reactions face exothermic risks, requiring slow reagent addition and cooling systems.

  • Cost factors : Pyridine-2-carbonyl chloride’s high cost drives research into alternative reagents, such as mixed anhydrides.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

The compound N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide is a complex organic molecule with promising applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell growth and survival.

Case Study Example :
A study demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it may possess both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Candida albicans12128 µg/mL

Antiviral Activity

Emerging research suggests that this compound may exhibit antiviral properties by inhibiting viral replication mechanisms. This application is particularly relevant in the context of ongoing efforts to combat viral infections such as influenza and HIV.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Properties of Selected Benzimidazole Derivatives

Compound Name / ID Molecular Weight Substituents on Benzimidazole Functional Group Melting Point (°C) Synthetic Yield (%)
Target Compound 337.4* 2-Methylpropyl at N1 Pyridine-2-carboxamide (ethyl linker) N/A N/A
12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide 418.5 3-Methylphenyl-pyrrolidinyl at C2 Acetohydrazide 194–195 65
14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide 442.5 3-Methylphenyl-pyrrolidinyl at C2 Pyrrolyl acetamide 204 (decomp.) 67
Methyl N-(1-H-benzimidazol-2-yl)carbamate 191.2 None Carbamate N/A N/A

*Calculated based on molecular formula (C₁₉H₂₃N₅O).

Key Observations:

Substituent Effects : The 2-methylpropyl group in the target compound may enhance lipophilicity compared to analogs with aromatic (e.g., 3-methylphenyl in Compound 12) or polar (e.g., carbamate in ) substituents. This could improve membrane permeability and bioavailability .

Synthetic Yields : While the target compound’s synthetic yield is unspecified, benzimidazole derivatives with complex substituents (e.g., Compound 14) often require multi-step syntheses with moderate yields (53–67%) .

Biological Activity

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features. This compound, characterized by a benzimidazole moiety linked to a pyridine-2-carboxamide, has been the subject of extensive research due to its potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of 322.4 g/mol. The compound's structure includes:

  • Benzimidazole Core : Known for its broad pharmacological profiles, including antimicrobial and anticancer properties.
  • Pyridine Ring : Enhances the compound's solubility and bioavailability.
  • Carboxamide Group : Contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanisms often involve interference with nucleic acid synthesis or disruption of cellular processes in target organisms. Studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Effects

This compound has demonstrated anticancer activity by inhibiting tumor cell proliferation. The compound’s ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell growth and survival.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the significant biological activities of this compound is its role as a DPP-IV inhibitor, which is crucial in glucose metabolism and diabetes management. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, making them valuable in type 2 diabetes treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A study conducted on various benzimidazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Anticancer Research :
    • In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation.
  • DPP-IV Inhibition :
    • A pharmacological evaluation revealed that this compound effectively inhibited DPP-IV with an IC50 value comparable to established DPP-IV inhibitors used in clinical settings.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{2-[1-(isobutyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamideSimilar benzimidazole and pyridine structureDPP-IV inhibitor
5-(benzyloxy)-N-(pyridin-3-yl)benzimidazoleContains benzimidazole and pyridineAnticancer activity
N-(4-methoxyphenyl)-N'-(pyridin-3-yl)ureaUrea derivative with similar moietiesAntidiabetic potential

Q & A

What synthetic strategies are recommended for N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Answer:
A multi-step synthesis is typically employed, starting with the formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives. Alkylation of the benzimidazole nitrogen with 2-methylpropyl halides follows, after which the pyridine-2-carboxamide moiety is introduced via amide coupling. Key intermediates include the alkylated benzimidazole and activated pyridinecarboxylic acid derivatives. Optimization involves:

  • Temperature control (50–60°C for amide coupling) .
  • Use of triethylamine as a base to neutralize HCl byproducts .
  • Chromatographic purification (silica gel with chloroform/acetone eluents) to isolate high-purity intermediates .

Which spectroscopic and analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, with benzimidazole aromatic protons typically appearing at δ 7.2–8.3 ppm and pyridine signals at δ 8.0–8.8 ppm .
  • ESI-MS : Verify molecular weight (e.g., observed m/z 418 for related benzimidazole derivatives) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature assays .

How can researchers investigate potential polymorphic forms of this compound, and what experimental approaches are required?

Answer:

  • X-ray Diffraction (XRD) : Use SHELX software for structure refinement to identify lattice parameters and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions via endothermic/exothermic peaks .
  • Solvent Screening : Recrystallize from diverse solvents (e.g., DMSO, ethanol) to isolate distinct crystalline forms .

What methodologies are appropriate for assessing the thermal stability of this compound under experimental storage conditions?

Answer:

  • TGA/DTA : Determine decomposition onset temperatures (e.g., ~194°C for benzimidazole derivatives) and identify phase transitions .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Recommendation : Store in airtight, light-protected containers at -20°C with desiccants to prevent hydrolysis .

How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the 2-methylpropyl substituent on biological activity?

Answer:

  • Analog Synthesis : Replace 2-methylpropyl with shorter (e.g., ethyl) or branched (e.g., neopentyl) alkyl groups .
  • In Vitro Assays : Test enzyme inhibition (e.g., IC50 values) against cancer-related targets like kinases .
  • Molecular Docking : Compare binding poses using AutoDock Vina, focusing on hydrophobic interactions with the 2-methylpropyl group .

What strategies can resolve contradictions between computational docking results and empirical bioactivity data for this compound?

Answer:

  • Parameter Adjustment : Include solvent effects (e.g., implicit water models) and protein flexibility in docking simulations .
  • Target Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics .
  • Compound Purity Verification : Confirm >95% purity via HPLC to rule out impurities skewing bioactivity .

How can oxidation potential affect the stability of this compound during biological assays, and what protective measures are recommended?

Answer:

  • Degradation Monitoring : Use LC-MS to detect sulfoxide/sulfone byproducts under oxidative conditions (e.g., H₂O₂) .
  • Protective Measures : Add 0.1% ascorbic acid to assay buffers or conduct experiments under inert atmospheres .

What crystallization techniques are optimal for obtaining single crystals suitable for X-ray diffraction analysis?

Answer:

  • Vapor Diffusion : Use hanging-drop method with DMSO/water (1:3 v/v) at 4°C .
  • Concentration Optimization : 5–10 mg/mL in low-viscosity solvents (e.g., acetonitrile) .
  • Structure Refinement : Process data with SHELXL, focusing on resolving disorder in alkyl chains .

How does the choice of coupling reagents impact the efficiency of amide bond formation in the synthesis of this compound?

Answer:

  • Reagent Comparison : HATU (yields ~75%) outperforms EDCI (60%) due to superior activation of carboxylic acids .
  • Solvent Selection : DMF enhances reagent solubility compared to acetonitrile .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in chloroform/methanol 9:1) .

What approaches are effective in determining the compound's solubility profile across physiological pH ranges for in vivo studies?

Answer:

  • Shake-Flask Method : Quantify solubility at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (plasma) via UV-Vis .
  • Co-Solvent Use : ≤5% DMSO to enhance solubility without cytotoxicity .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .

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